molecular formula C11H7F3N2O4 B8151229 (2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B8151229
M. Wt: 288.18 g/mol
InChI Key: ZTYLURWPXZPEMS-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that combines the properties of pyridine, trifluoromethyl, and pyrrolidinyl ester groups. This compound is of significant interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate typically involves the reaction of 4-Trifluoromethyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl ester under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Trifluoromethyl-pyridine-3-carboxylic acid
  • 5-Trifluoromethyl-pyridine-2-carboxylic acid
  • 2-Fluoro-4-trifluoromethyl-pyridine

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of both the trifluoromethyl and pyrrolidinyl ester groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O4/c12-11(13,14)6-3-4-15-7(5-6)10(19)20-16-8(17)1-2-9(16)18/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYLURWPXZPEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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